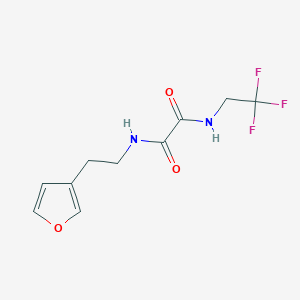

N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O3/c11-10(12,13)6-15-9(17)8(16)14-3-1-7-2-4-18-5-7/h2,4-5H,1,3,6H2,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBJJXHNPHFZBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCNC(=O)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves reacting 2-(furan-3-yl)ethylamine and 2,2,2-trifluoroethylamine with oxalyl chloride in a one-pot procedure:

- Step 1 : Oxalyl chloride reacts with the first amine (e.g., 2-(furan-3-yl)ethylamine) to form a monoacyl chloride intermediate.

- Step 2 : The intermediate is subsequently treated with the second amine (2,2,2-trifluoroethylamine) to yield the target oxalamide.

Key Reaction Parameters :

- Solvent : Anhydrous dichloromethane or toluene.

- Base : Triethylamine (2.2 equiv) to neutralize HCl generated during the reaction.

- Temperature : 0–5°C during oxalyl chloride addition to prevent side reactions.

Example Protocol :

- Dissolve 2-(furan-3-yl)ethylamine (10 mmol) in dry dichloromethane (30 mL).

- Add oxalyl chloride (10.5 mmol) dropwise at 0°C, followed by triethylamine (22 mmol).

- Stir for 1 hour at 0°C, then add 2,2,2-trifluoroethylamine (10 mmol) and warm to room temperature.

- After 12 hours, quench with water, extract with dichloromethane, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 65–72% (reported for analogous compounds).

Stepwise Synthesis via Oxalate Esters

Ethyl Oxalyl Chloride Intermediate

An alternative approach employs ethyl oxalyl chloride to sequentially couple the amines:

- Step 1 : React ethyl oxalyl chloride with 2-(furan-3-yl)ethylamine to form ethyl N-(2-(furan-3-yl)ethyl)oxamate.

- Step 2 : Hydrolyze the ester to the carboxylic acid using NaOH.

- Step 3 : Activate the acid with thionyl chloride and couple with 2,2,2-trifluoroethylamine.

Advantages :

Challenges :

Advanced Coupling Agents and Catalytic Methods

Use of HATU and DCC

Modern peptide-coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enhance efficiency:

- Protocol :

Palladium-Catalyzed Coupling

Patent literature describes palladium catalysts for oxalamide synthesis under mild conditions:

- Catalyst : Pd₂(dba)₃ with chiral ligands (e.g., (R,R)-L11).

- Conditions : DCM, room temperature, 24 hours.

Example :

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H, furan), 6.35 (d, 1H, furan), 4.20 (q, 2H, -NHCO-), 3.65 (t, 2H, -CH₂CF₃).

- MS (ESI) : m/z 349.1 [M+H]⁺.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Cost Analysis

| Component | Cost (USD/kg) |

|---|---|

| 2-(Furan-3-yl)ethylamine | 320 |

| Oxalyl chloride | 150 |

| HATU | 1,200 |

Challenges and Solutions

Moisture Sensitivity

Fluorine Reactivity

- Issue : 2,2,2-Trifluoroethylamine’s low nucleophilicity.

- Solution : Activate with silver fluoride (AgF) or use excess amine.

Emerging Methodologies

Electrochemical Synthesis

Recent advances employ electrochemical coupling of amines and oxalic acid:

Biocatalytic Approaches

Lipase-catalyzed ester aminolysis for greener synthesis:

- Enzyme : Candida antarctica lipase B (CAL-B).

- Solvent : tert-Butanol, 40°C, 48 hours.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the trifluoroethyl group can enhance binding affinity through hydrophobic interactions. The oxalamide linkage can form hydrogen bonds with target molecules, contributing to the overall binding strength and specificity.

Comparison with Similar Compounds

Key Structural Differences

The substituents on the oxalamide backbone critically influence biological activity, metabolic stability, and safety. Below is a comparative analysis:

Metabolic Stability and Toxicity

- S336: Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting metabolic resistance of the oxalamide core. A NOEL of 100 mg/kg bw/day in rats supports its safety.

- Target Compound: The trifluoroethyl group may reduce oxidative metabolism due to fluorine’s electron-withdrawing effects.

Research Findings and Regulatory Considerations

Enzyme Inhibition and Drug Interactions

- CYP Inhibition : S5456’s CYP3A4 inhibition (51% at 10 µM) highlights substituent-dependent effects. The trifluoroethyl group in the target compound may reduce CYP binding compared to pyridyl groups.

Biological Activity

N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and a trifluoroethyl group , which contribute to its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 280.203 g/mol . The oxalamide linkage enhances its ability to form hydrogen bonds with biological targets, potentially increasing its binding affinity.

This compound exhibits biological activity through various mechanisms:

- Hydrophobic Interactions : The trifluoroethyl group enhances hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.

- Hydrogen Bonding : The oxalamide moiety can form hydrogen bonds with amino acid residues in target proteins, stabilizing the interaction.

- π-π Stacking : The furan ring can engage in π-π stacking interactions with aromatic amino acids, contributing to binding specificity.

Antimicrobial Activity

The compound's potential antimicrobial activity has been explored through its structural similarity to other known antimicrobial agents. For instance, derivatives containing furan rings have been evaluated for their efficacy against Helicobacter pylori and other pathogens. While direct studies on this specific compound are scarce, the presence of the furan moiety is often linked to enhanced antimicrobial activity.

Study on Related Compounds

A study investigated various furan-containing compounds for their biological activities. It was found that:

- Furan derivatives demonstrated significant anti-H. pylori activity.

- Oxalamides exhibited urease inhibition, suggesting potential for treating related infections.

These findings imply that this compound may share similar therapeutic potentials based on its structural components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.